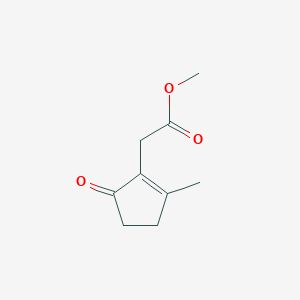![molecular formula C9H18OSi B14505411 Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane CAS No. 63830-96-6](/img/structure/B14505411.png)
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane is a unique organosilicon compound with the molecular formula C9H18OSi. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic epoxide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high throughput and consistency. Catalysts such as platinum or palladium may be used to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings
Mécanisme D'action
The mechanism by which Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
- (E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-5-(phenylthio)spiro[2.4]heptan-4-one
- Methyl(E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-4-oxospiro[2.4]heptane-5-carboxylate
Uniqueness
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane stands out due to its unique spirocyclic structure combined with a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
63830-96-6 |
|---|---|
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)8-9(10-8)6-4-5-7-9/h8H,4-7H2,1-3H3 |
Clé InChI |
UXUKNYDWKUZSBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C2(O1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


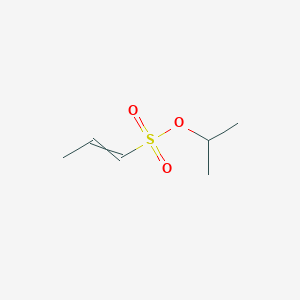
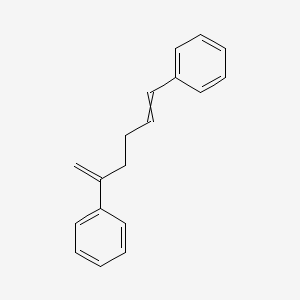
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
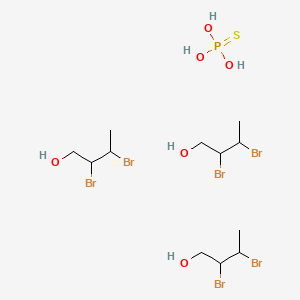
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

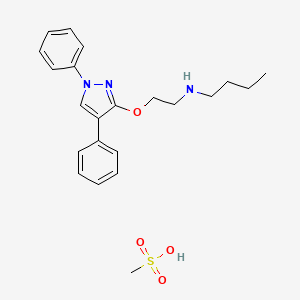

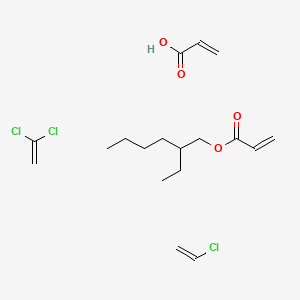

![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
